2-Mercaptoethyl acetate
Description
Contextualizing 2-Mercaptoethyl Acetate (B1210297) within Organosulfur and Ester Chemistry Frameworks
From a chemical standpoint, 2-mercaptoethyl acetate is a fascinating hybrid. It is classified as both an organosulfur compound and an ester. The presence of the thiol group makes it a mercaptan, a class of compounds known for their distinct odors and their ability to participate in various reactions, most notably the formation of thioethers, disulfides, and thiol-ene additions. The thiol group's nucleophilicity is a key feature, allowing it to react with a range of electrophiles.
Simultaneously, the acetate group provides the characteristic reactivity of an ester. This includes susceptibility to hydrolysis under both acidic and basic conditions to yield 2-mercaptoethanol (B42355) and acetic acid. This ester linkage can also be a site for transesterification reactions. The dual functionality of this compound allows for selective reactions at either the thiol or the ester group, or reactions that involve both, providing chemists with a versatile tool for molecular construction.
Historical Trajectories and Evolution of Academic Inquiry into this compound
The evolution of its study has seen a shift from fundamental reactivity studies to more applied research. For instance, research in the mid-20th century on mercaptoethylation reactions began to explore the utility of related compounds as agents for introducing the mercaptoethyl group into other molecules. nih.gov More contemporary research, particularly from the early 2000s onwards, has focused on harnessing the specific properties of this compound in the development of advanced materials and as a ligand in coordination chemistry. A 2012 theoretical study, for example, delved into the mechanistic details of the O-to-S acyl transfer reaction using this compound as a model compound, showcasing the continued academic interest in its fundamental chemical behavior. sciengine.com
Current Research Landscape and Foundational Contributions of this compound
The current research landscape for this compound is vibrant and diverse, with the compound serving as a foundational building block in several key areas.
Polymer Chemistry: this compound is utilized as a precursor in the synthesis of sulfur-containing polymers. The thiol group can participate in polymerization reactions, such as thiol-ene polymerizations, leading to materials with unique properties. For example, it can be used to create polythiourethane resins with high refractive indices, which are valuable in optical applications. researchgate.net
Coordination Chemistry and Materials Science: The thiol group of this compound makes it an effective ligand for coordinating with metal ions. This property is exploited in the synthesis of metal complexes and nanoparticles. For instance, it has been used to functionalize quantum dots and stabilize nanoparticles. ceon.rs In a notable 2018 study, this compound was used as a ligand in the synthesis of palladium "tiara-like" complexes, demonstrating its role in controlling the nuclearity and structure of these fascinating supramolecular assemblies. nih.govacs.org
Organic Synthesis: The compound serves as a valuable intermediate in organic synthesis for introducing the 2-mercaptoethyl moiety into larger molecules. Its bifunctional nature allows for sequential reactions, protecting one group while reacting the other, which is a common strategy in the synthesis of complex organic molecules.
Research Findings:
O-to-S Acyl Transfer: A 2012 study provided a detailed theoretical analysis of the O-to-S acyl transfer mechanism in this compound. The study calculated the energy barriers for both the desired acyl transfer and the competing hydrolysis reaction, offering insights that could aid in optimizing conditions for synthesizing thioesters. sciengine.com
Palladium Tiara-like Complexes: Research published in 2018 demonstrated that this compound, when reacted with palladium chloride, forms a mixture of six- and eight-membered tiara-like complexes. This was in contrast to a related amide-containing ligand which exclusively formed a six-membered tiara, highlighting the influence of the ester group on the final structure. nih.govacs.org
Structure
3D Structure
Properties
CAS No. |
5862-40-8 |
|---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
2-sulfanylethyl acetate |
InChI |
InChI=1S/C4H8O2S/c1-4(5)6-2-3-7/h7H,2-3H2,1H3 |
InChI Key |
YDLAHBBJAGGIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCS |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Mercaptoethyl Acetate
Established Preparative Routes for 2-Mercaptoethyl Acetate (B1210297) Synthesis
The synthesis of 2-Mercaptoethyl acetate, a compound with applications in various chemical fields, is primarily achieved through well-established esterification reactions. These methods involve the formation of an ester from a carboxylic acid and an alcohol, with specific adaptations to accommodate the thiol group present in the starting material.
Direct Esterification of 2-Mercaptoethanol (B42355) with Carboxylic Acids
The most common and direct method for synthesizing this compound is the Fischer esterification of 2-mercaptoethanol with acetic acid. masterorganicchemistry.com This reaction is an acid-catalyzed nucleophilic acyl substitution. The process involves the protonation of the carbonyl oxygen of acetic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the hydroxyl group of 2-mercaptoethanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then eliminates a water molecule to yield this compound.
This equilibrium-driven reaction can be pushed towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid and p-toluenesulfonic acid. scispace.com
A typical laboratory procedure involves combining 2-mercaptoethanol and acetic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The mixture is stirred at room temperature for an extended period, typically 12-24 hours. Following the reaction, the mixture is diluted with a solvent like dichloromethane (B109758) (DCM) and washed with water to remove the acid catalyst and any residual acetic acid. The organic layer is then dried and concentrated to yield the product.
Alternative Synthetic Pathways and Precursor Derivatizations
While direct esterification is the most prevalent method, alternative pathways to this compound and its derivatives exist. One such approach involves the esterification of a different carboxylic acid with 2-mercaptoethanol. For instance, the synthesis of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate is achieved through the esterification of 2-(thiophen-3-yl)acetic acid with ethane-1,2-dithiol, utilizing a dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-dimethylpyridin-4-amine (4-DMAP) catalytic system. researchgate.netscite.ai
Another alternative involves the reaction of 2-mercaptoethanol with acetic anhydride. This method can sometimes offer advantages in terms of reaction rate and yield, as the byproduct is acetic acid rather than water, which can be easier to remove from the reaction mixture.
Furthermore, this compound itself can serve as a precursor for the synthesis of more complex molecules. For example, it is used in the synthesis of monomethyltin tris(this compound) by reacting it with monomethyltin trichloride (B1173362) in the presence of sodium bicarbonate. prepchem.com It is also utilized in the synthesis of poly(thioacetal)s through a reaction with butyl 2-mercaptoacetate and benzaldehyde (B42025), catalyzed by trifluoroacetic acid and N-bromosuccinimide (NBS). rsc.org
Optimization Strategies and Control of Reaction Conditions in this compound Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters that are manipulated include the choice of catalyst, solvent, and reaction temperature.
Influence of Catalytic Systems on Reaction Efficiency and Selectivity
The choice of catalyst significantly impacts the efficiency of the direct esterification of 2-mercaptoethanol. Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed to protonate the carbonyl group of acetic acid, thereby activating it for nucleophilic attack. scispace.com The concentration of the catalyst is a critical factor; for instance, in the synthesis of a related mercapto ethyl ester, the catalyst amount was found to have a significant effect on the mercaptan content and yield. scispace.com
In some syntheses of related thioesters, more sophisticated catalytic systems are used. For example, the synthesis of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate utilizes a combination of dicyclohexylcarbodiimide (DCC) and N,N'-dimethylpyridin-4-amine (4-DMAP). researchgate.netscite.ai In other specialized reactions involving this compound, transition metal catalysts like rhodium complexes are used to control regioselectivity in hydrothiolation reactions. nih.gov
The following table summarizes the catalysts used in the synthesis of this compound and related compounds:
| Catalyst | Reactants | Product | Yield (%) | Reference |
| p-Toluenesulfonic acid | 2-Mercaptoethanol, Acetic acid | This compound | 51.3 | |
| p-Toluenesulfonic acid | 2-Mercaptoethanol, 2-Thioglycolic acid | 2-Mercaptoethyl 2-mercaptoacetate | 65 | rsc.org |
| p-Toluenesulfonic acid | Palm fatty acid distillate, 2-Mercaptoethanol | Mercapto ethyl ester of fatty acid | 64-86 | scispace.com |
| Acetyl chloride | Methacrylic acid, 2-Mercaptoethanol | 2-Mercaptoethyl methacrylate (B99206) | - | ceon.rs |
| Scandium (III) triflate | Tartaric acid, 2-Mercaptoethanol | Bis(2-mercaptoethyl) tartrate | 45 | rsc.org |
Solvent Effects and Temperature Regimes in Synthetic Protocols
The choice of solvent and the reaction temperature are crucial for optimizing the synthesis of this compound. Solvents can influence reaction kinetics and the solubility of reactants and catalysts. biotage.com For the direct esterification, the reaction is often carried out without a solvent, using an excess of one of the reactants. However, when a solvent is used, its properties can significantly affect the outcome. For instance, in a study on a similar reaction, acetonitrile (B52724) (ACN) was found to provide a slightly higher yield and a significantly reduced reaction time compared to acetone (B3395972) or tetrahydrofuran (B95107) (THF). lew.ro In some procedures, dichloromethane (DCM) is used during the workup phase for extraction.
Temperature plays a vital role in the reaction rate and equilibrium position. For the synthesis of mercapto ethyl esters from palm fatty acid distillate, the yield increased with temperature, with an optimum temperature of 70°C being identified. scispace.com However, higher temperatures can also lead to the formation of impurities and undesirable side reactions. lew.roscbt.com For the synthesis of 2-mercaptoethyl methacrylate, the reaction temperature was strictly controlled to prevent the formation of thio-esters and other byproducts. ceon.rs In some cases, reactions are run at room temperature for extended periods to favor the desired product. rsc.org
The table below details the reaction conditions for the synthesis of this compound and related compounds:
| Product | Solvent | Temperature (°C) | Time | Reference |
| This compound | Dichloromethane (for workup) | Room Temperature | 12-24 hours | |
| 2-Mercaptoethyl 2-mercaptoacetate | Chloroform (for workup) | 50 | 3 days | rsc.org |
| Mercapto ethyl ester of fatty acid | - | 70 | - | scispace.com |
| Butyl 2-((((2-acetoxyethyl)thio)(phenyl)methyl)thio)acetate | Chloroform | Room Temperature | Overnight | rsc.org |
| 2-Mercaptoethyl methacrylate | - | 50 (initial), then varied | Varied | ceon.rs |
Mechanistic Elucidation of Formation Reactions
The primary formation reaction of this compound, the Fischer esterification, proceeds through a well-understood nucleophilic acyl substitution mechanism. The key steps are:
Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the carbonyl group of acetic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic attack: The hydroxyl group of 2-mercaptoethanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product. masterorganicchemistry.com
Theoretical studies have also investigated the mechanism of O-to-S acyl transfer in this compound. These studies suggest that the O-to-S acyl transfer likely occurs via an anionic stepwise mechanism, where the cleavage of the C-O bond is the rate-limiting step. sciengine.comresearchgate.net This intramolecular rearrangement is a potential side reaction or subsequent transformation that the molecule can undergo. The hydrolysis of the O-ester is a competing side reaction that also proceeds through an anionic stepwise mechanism. sciengine.com The relative rates of these reactions are influenced by factors such as the chain length between the ester oxygen and the sulfur atom, and the presence of substituents. sciengine.com
Investigation of Nucleophilic Acyl Substitution Mechanisms
The mechanism can be catalyzed by either acid or base. testbook.com Under acidic conditions, the carbonyl oxygen of the acyl compound (e.g., acetic acid) is protonated. lscollege.ac.intestbook.com This initial step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. testbook.com In the synthesis of this compound, the hydroxyl group of 2-mercaptoethanol acts as the nucleophile, attacking the activated carbonyl carbon. This attack leads to the formation of a key tetrahedral intermediate. lscollege.ac.in
Following the formation of the tetrahedral intermediate, a proton is transferred from the original hydroxyl group of the nucleophile to the leaving group. lscollege.ac.in Subsequently, the intermediate collapses, ejecting the leaving group (in this case, a water molecule) and reforming the carbonyl double bond. lscollege.ac.in A final deprotonation step yields the ester product, this compound, and regenerates the acid catalyst. lscollege.ac.in The entire process is a reversible equilibrium. lscollege.ac.in
The key steps in the acid-catalyzed nucleophilic acyl substitution for the formation of this compound are:
Protonation of the carbonyl oxygen of acetic acid by an acid catalyst. lscollege.ac.intestbook.com
Nucleophilic attack by the oxygen atom of the hydroxyl group of 2-mercaptoethanol on the electrophilic carbonyl carbon.
Formation of a tetrahedral intermediate. lscollege.ac.in
Proton transfer from the attacking hydroxyl group to the carboxylic hydroxyl group. lscollege.ac.in
Elimination of water as the leaving group to form a protonated ester. lscollege.ac.in
Deprotonation to yield the final product, this compound. lscollege.ac.in
Theoretical and Computational Approaches to Reaction Pathways and Transition States
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reaction pathways and transition states involved in reactions of this compound. escholarship.org Such studies are crucial for understanding reaction mechanisms from kinetic and thermodynamic perspectives. escholarship.org
A key reaction investigated through computational methods is the intramolecular O-to-S acyl transfer, which transforms this compound into its thioester isomer. sciengine.comresearchgate.net Theoretical calculations have been employed to elucidate the mechanism of this transfer and its major competing side reaction, hydrolysis. sciengine.comresearchgate.net Using this compound as a model compound, studies have explored four potential routes for the acyl transfer: a neutral concerted mechanism, a neutral stepwise mechanism, an anionic concerted mechanism, and an anionic stepwise mechanism. sciengine.com
The findings from these computational studies indicate that both the O-to-S acyl transfer and the hydrolysis of the O-ester preferentially occur through an anionic stepwise mechanism . sciengine.comresearchgate.net
For the O-to-S acyl transfer, the rate-limiting step is the cleavage of the C-O bond in the tetrahedral intermediate. sciengine.comresearchgate.net In the case of the competing hydrolysis reaction, the rate-limiting step is the initial attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. sciengine.comresearchgate.net The calculated energy barriers provide a quantitative measure of the kinetics of these competing pathways.
| Reaction Pathway | Mechanism Type | Rate-Limiting Step | Calculated Energy Barrier (kcal/mol) | Source |
|---|---|---|---|---|
| O-to-S Acyl Transfer | Anionic Stepwise | Cleavage of the C1-O1 bond | +25.1 | sciengine.com |
| O-Ester Hydrolysis | Anionic Stepwise | Attack of hydroxide ion on carbonyl carbon | +24.3 | sciengine.com |
These theoretical results highlight that the energy barriers for O-to-S acyl transfer and hydrolysis are comparable, indicating that hydrolysis is a significant competing reaction under the studied conditions. sciengine.com Further computational studies have shown that factors such as the length of the carbon chain between the ester and thiol groups can influence the energy barrier for the acyl transfer. researchgate.net
Characterization of Competing Reactions and Byproduct Formation
During the synthesis of this compound, several competing reactions can occur, leading to the formation of byproducts and potentially reducing the yield of the desired ester. ceon.rs The characterization of these side reactions is critical for optimizing synthetic protocols.
One of the primary competing reactions is the formation of thioethers through the oligomerization of the 2-mercaptoethanol starting material. researchgate.net Mechanistic studies suggest this can proceed via an intramolecular reaction to form a thiirane (B1199164) intermediate, which is then opened by the thiolate of another 2-mercaptoethanol molecule. researchgate.net This process can lead to the formation of dimers, trimers, and other oligomers possessing a thiol end group and a thiaethylene backbone. researchgate.net Research has shown that acidification of the reaction mixture, for instance with acetic acid, can significantly suppress this oligomerization pathway, thereby favoring the desired esterification. researchgate.net
Another potential side reaction is the formation of a thioester byproduct. ceon.rs This occurs if the thiol group of 2-mercaptoethanol, rather than the hydroxyl group, acts as the nucleophile and attacks the carbonyl carbon of the acylating agent. ceon.rs The relative nucleophilicity of the thiol and hydroxyl groups can be influenced by reaction conditions such as pH.
Hydrolysis of the ester product back to 2-mercaptoethanol and acetic acid is also a significant competing reaction, particularly since water is a byproduct of the esterification itself. sciengine.comwikipedia.org As computational studies have shown, the energy barrier for hydrolysis is very close to that of the productive intramolecular O-to-S acyl transfer, making it a kinetically plausible side reaction. sciengine.com
Finally, oxidation of the free thiol group can lead to the formation of disulfide byproducts, which can complicate purification and reduce the yield of the target molecule.
The control of these side reactions is a key consideration in the synthesis of this compound. Factors such as reaction temperature, catalyst concentration, and the molar ratio of reactants have been shown to significantly affect the yield and purity of the final product by influencing the rates of these competing pathways. researchgate.netresearchgate.net
| Competing Reaction / Byproduct Type | Description | Influencing Factors | Source |
|---|---|---|---|
| Oligomerization / Thioether Formation | Self-reaction of 2-mercaptoethanol via a proposed thiirane intermediate to form dimers and larger oligomers. | Suppressed by acidic conditions (e.g., addition of acetic acid). | researchgate.net |
| Thioester Formation | Nucleophilic attack by the sulfur atom of 2-mercaptoethanol on the acylating agent. | Reaction conditions (e.g., pH) that affect the relative nucleophilicity of the -SH and -OH groups. | ceon.rs |
| Hydrolysis | Reaction of the ester product with water to revert to starting materials. | Presence of water (a byproduct of esterification). | sciengine.comwikipedia.org |
| Thiol Oxidation | Oxidative coupling of two thiol groups to form a disulfide bond. | Presence of oxidizing agents or air. |
Chemical Reactivity and Transformational Chemistry of 2 Mercaptoethyl Acetate
Thiol-Mediated Reactions of 2-Mercaptoethyl Acetate (B1210297)
The thiol group is the more reactive of the two functional groups and is central to many of the characteristic reactions of 2-mercaptoethyl acetate.
The thiol group of this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form. This nucleophilicity allows it to readily participate in addition and substitution reactions.
Nucleophilic Addition: The thiol group can add across carbon-carbon double bonds in a process often referred to as thiol-ene chemistry. This reaction, typically initiated by radicals, is a powerful tool for creating carbon-sulfur bonds and synthesizing complex molecules. For instance, thiols can react with α,β-unsaturated carbonyl compounds in a Michael-type addition. Thiols are generally more nucleophilic than amines, leading to selective 1,4-addition to form a 2-succinaldehyde intermediate. nih.gov
Nucleophilic Substitution: The thiolate anion is an effective nucleophile in S_N2 reactions, capable of displacing leaving groups from alkyl halides or other electrophilic centers. ulethbridge.ca This reactivity is fundamental to introducing the 2-mercaptoethyl group into various molecular scaffolds. For example, the reaction of an alkyl halide with an acetate ion followed by hydrolysis can produce alcohols with fewer side reactions. ulethbridge.ca
A summary of representative nucleophilic reactions is presented below:
| Reaction Type | Reactant | Product | Conditions |
| Thiol-ene Addition | Alkene | Thioether | Radical initiator (e.g., AIBN) |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Thio-carbonyl Compound | Base catalyst |
| S_N2 Substitution | Alkyl Halide | Thioether | Base catalyst |
This table provides illustrative examples of nucleophilic reactions involving the thiol group.
The sulfhydryl group of this compound is redox-active and can undergo both oxidation and reduction reactions.
Oxidation: The thiol group can be readily oxidized to form a disulfide bond, linking two molecules of this compound to create bis(2-acetoxyethyl) disulfide. doi.org This dimerization can be achieved using a variety of oxidizing agents. Further oxidation can lead to the formation of sulfonic acids. The oxidation of thiols is a critical process in many biological systems and synthetic pathways. nih.gov
Reduction: The corresponding disulfide, bis(2-acetoxyethyl) disulfide, can be reduced back to this compound using appropriate reducing agents. Mild reducing agents like 2-mercaptoethylamine (2-MEA) are capable of selectively cleaving disulfide bonds. broadpharm.com More potent reducing agents such as dithiothreitol (B142953) (DTT) are also commonly used. acs.org
The redox chemistry of the sulfhydryl group is summarized in the following table:
| Process | Reactant | Product | Reagents |
| Oxidation | This compound | Bis(2-acetoxyethyl) disulfide | Oxidizing agents (e.g., H₂O₂) doi.org |
| Reduction | Bis(2-acetoxyethyl) disulfide | This compound | Reducing agents (e.g., DTT, 2-MEA) broadpharm.comacs.org |
This table highlights the key oxidation and reduction reactions of the sulfhydryl group in this compound.
This compound can participate in radical-mediated processes, most notably acting as a chain transfer agent in polymerization reactions. ceon.rs
In free-radical polymerization, a growing polymer chain can abstract the hydrogen atom from the thiol group of this compound. ceon.rs This terminates the existing polymer chain and creates a new thiyl radical (RS•). This thiyl radical can then initiate a new polymer chain, effectively controlling the molecular weight of the resulting polymer. nih.gov The efficiency of a chain transfer agent is quantified by its chain transfer constant. For this compound, this constant is reported to be 0.62 during the polymerization of methyl methacrylate (B99206). ceon.rs
The key steps in the chain transfer mechanism are:
Hydrogen Abstraction: A growing polymer radical (P•) reacts with this compound (RSH). P• + RSH → PH + RS•
Re-initiation: The newly formed thiyl radical (RS•) reacts with a monomer molecule (M) to start a new polymer chain. RS• + M → RSM•
This process is crucial in industries where precise control over polymer properties is required. arkema.com
Reactivity Profiles of the Ester Functional Group in this compound
The ester functional group in this compound exhibits its own characteristic reactivity, including hydrolysis, transesterification, and acyl transfer reactions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-mercaptoethanol (B42355) and acetic acid. This reaction is typically catalyzed by acids or bases. Theoretical studies indicate that the hydrolysis of the O-ester is kinetically favored over the hydrolysis of a thioester. sciengine.com The hydrolysis of this compound under alkaline conditions can be a significant side reaction. sciengine.com
Transesterification: This process involves the reaction of this compound with another alcohol in the presence of a catalyst, resulting in the exchange of the ethoxy group. nih.gov For instance, lipase-catalyzed alcoholysis of 2-thioacetoxyethyl acetate with 1-octanol (B28484) leads to the preferential removal of the S-acetyl group, yielding this compound. researchgate.net The reaction conditions, such as the catalyst and the nature of the alcohol, can influence the outcome of the transesterification. psu.edu
A particularly interesting aspect of the reactivity of this compound is its ability to undergo intramolecular acyl transfer, specifically an O-to-S acyl migration.
In this rearrangement, the acetyl group migrates from the oxygen atom to the sulfur atom, converting the O-ester into its isomeric thioester, S-acetyl-2-mercaptoethanol. This reaction is of significant interest, particularly in the context of peptide synthesis. sciengine.comresearchgate.net
Theoretical studies have shown that the O-to-S acyl transfer can proceed through several mechanisms, with the anionic stepwise mechanism being the most favored. sciengine.com In this pathway, the thiol group first deprotonates to form a thiolate. The thiolate then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. The rate-limiting step in this process is the cleavage of the C-O bond. sciengine.com The hydrolysis of the O-ester is a competing side reaction. sciengine.com
The efficiency of the O-to-S acyl transfer can be influenced by structural factors. For example, increasing the chain length between the ester and thiol groups can increase the energy barrier for the transfer. sciengine.com This intramolecular reaction highlights the interplay between the two functional groups within the this compound molecule.
Formation of Novel Chemical Conjugates and Derivatized Structures
The dual functionality of this compound, comprising a nucleophilic thiol group and an acetate ester, makes it a valuable precursor for synthesizing a variety of derivatized structures and chemical conjugates. The reactivity of its thiol group, in particular, allows for the formation of stable thioether linkages through several efficient chemical transformations.
The sulfhydryl group (-SH) of this compound and related mercaptoethyl compounds can be deprotonated to form a more reactive thiolate anion (RS⁻), which serves as a potent nucleophile. mdpi.comnih.gov This enhanced nucleophilicity is central to many of its conjugation reactions. nih.gov Alternatively, the thiol can participate in radical-mediated additions. mdpi.com These reactions are widely employed to covalently link the mercaptoethyl acetate moiety to other molecules, including polymers, haptens, and complex organic structures.
Thiol-Ene and Thiol-Michael "Click" Reactions
One of the most powerful strategies for creating conjugates from this compound and its derivatives is the thiol-ene reaction. This reaction broadly involves the addition of a thiol across a carbon-carbon double bond (an alkene) and can proceed via two primary mechanisms: a base-catalyzed Michael addition or a free-radical addition. mdpi.com These reactions are often categorized as "click chemistry" due to their high efficiency, mild reaction conditions, and high yields. mdpi.comrsc.org
In the Thiol-Michael addition , a thiolate anion attacks an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound or a maleimide (B117702). mdpi.comnih.gov This pathway is frequently used to attach thiol-containing molecules to proteins or functionalized surfaces. For instance, mercapto-haptens are commonly conjugated to maleimide-activated carrier proteins to form stable thioether bonds for vaccine development. nih.govnih.gov This method provides a high degree of control over the number of hapten molecules attached to the protein. nih.gov Similarly, a sulfamethoxazole (B1682508) derivative featuring a cysteamine (B1669678) linker (containing a mercaptoethyl group) was designed to couple with hydrogel microparticles bearing maleimide groups via this highly efficient thiol-ene reaction. rsc.org
The free-radical thiol-ene reaction is initiated by light or heat, generating a thiyl radical that adds to an alkene. mdpi.com This approach is particularly useful in polymer chemistry. In one study, a thiol-functionalized tocopherol, mercaptoethyl-d-α-tocopheryl succinate (B1194679) (TocoSH), was synthesized by reacting d-α-tocopheryl succinate with 2-mercaptoethanol. nih.gov This derivative was then grafted onto a PEG-b-PBenEP copolymer under UV radiation, demonstrating the utility of the thiol-ene reaction for the post-polymerization functionalization of materials. nih.gov
The following table summarizes representative thiol-ene and Michael addition reactions involving mercaptoethyl derivatives.
| Thiol Reactant | Alkene/Electrophile Reactant | Reaction Type | Key Conditions | Resulting Conjugate/Structure | Reference |
|---|---|---|---|---|---|
| (S)-N-(2-(mercaptoethyl)-6-(3-(2-(methylamino)propyl)phenoxy)hexanamide | Maleimide-activated carrier protein | Thiol-Michael Addition | Nitrogen atmosphere, ambient temperature | Protein-hapten conjugate for vaccines | nih.gov |
| Mercaptoethyl-d-α-tocopheryl succinate (TocoSH) | PEG-b-PBenEP copolymer (contains C=C bonds) | Free-Radical Thiol-Ene | DMPA initiator, UV radiation (365 nm), room temperature | Lipophilic polyphosphoester copolymer | nih.gov |
| Cysteamine-linked Sulfamethoxazole derivative | Maleimide-functionalized hydrogel microparticles | Thiol-Michael Addition | Mild, high-yielding "click" conditions | Hydrogel-drug conjugate | rsc.org |
| N-cyano-Nʹ-methyl-Nʺ-(2-mercaptoethyl)guanidine | Methyl vinyl ketone | Thiol-Michael Addition | Ethanol solvent, room temperature | N-cyano-Nʹ-methyl-Nʺ-(2-(3-oxobutylthio)ethyl)guanidine | google.com |
| S-trityl cysteamine | Acryloyl-functionalized benzodiazepinone | Thiol-Michael Addition | Synthesis followed by deprotection with TFA/TIS | Thiol-containing benzodiazepinone analog | mdpi.com |
Other Nucleophilic Reactions
Beyond additions to alkenes, the nucleophilic character of the thiol group in this compound allows it to participate in other key transformations, such as substitution and ring-opening reactions.
Nucleophilic Substitution: The thiolate anion can react with electrophiles like alkyl halides in SN2 reactions to form thioethers. mdpi.com
Epoxide Ring-Opening: Thiols are effective nucleophiles for the ring-opening of epoxides, a reaction that results in the formation of a β-hydroxy thioether. mdpi.com This reaction provides a direct route to functionalized thioether compounds.
These reactions expand the toolkit for creating complex molecules from a this compound starting point. The table below outlines these general reaction types.
| Thiol Reactant | Electrophilic Reactant | Reaction Type | General Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| Generic Thiol (R-SH) | Alkyl Halide (R'-X) | Nucleophilic Substitution (SN2) | Basic conditions to form thiolate | Thioether (R-S-R') | mdpi.com |
| Generic Thiol (R-SH) | Epoxide | Nucleophilic Ring-Opening | Often base-catalyzed | β-Hydroxy thioether | mdpi.com |
Advanced Applications of 2 Mercaptoethyl Acetate in Materials Science and Polymer Chemistry
Role as a Monomer and Building Block for Macromolecular Architectures
The dual functionality of 2-mercaptoethyl acetate (B1210297) makes it a valuable monomer for the creation of complex macromolecular structures. The thiol group can participate in various polymerization and modification reactions, while the acetate group can be retained for specific properties or removed to reveal a hydroxyl group for further functionalization.
2-Mercaptoethyl acetate serves as a key precursor in the synthesis of various sulfur-containing polymers. rsc.org These polymers are of interest due to their unique optical, thermal, and mechanical properties, often imparted by the presence of sulfur atoms in the polymer backbone. researchgate.net For instance, it is used to synthesize high-refractive index polythiourethane resins, which are valuable in optical applications.
One notable application is in the synthesis of ROS-responsive poly(thioacetal)s. In a documented synthesis, this compound was reacted with butyl 2-mercaptoacetate, trifluoroacetic acid, and benzaldehyde (B42025) in the presence of Drierite and N-Bromosuccinimide (NBS) to form thioacetals. rsc.org This reaction highlights its role as a building block for polymers designed to respond to specific biological stimuli.
The synthesis of poly(disulfide)s with narrow molecular weight distributions has also been achieved through the polycondensation of 2-mercaptoethyl-2-mercaptoacetate. rsc.org This process demonstrates the utility of this compound derivatives in creating well-defined polymer structures.
Table 1: Examples of Sulfur-Containing Polymers from this compound
| Polymer Type | Co-monomers/Reagents | Key Properties/Applications |
| ROS-Responsive Poly(thioacetal)s | Butyl 2-mercaptoacetate, Trifluoroacetic acid, Benzaldehyde | Responsive to Reactive Oxygen Species (ROS), potential for drug delivery. rsc.org |
| Poly(disulfide)s | 2-Thioglycolic acid, p-Toluenesulfonic acid (to form 2-mercaptoethyl 2-mercaptoacetate) | Narrow molecular weight distributions, degradable networks. rsc.org |
| High-Refractive Index Polythiourethanes | Diisocyanates | High refractive index, suitable for optical lenses and coatings. researchgate.net |
The thiol group of this compound is highly reactive in "thiol-X" click chemistry reactions, particularly thiol-ene and thiol-yne reactions. core.ac.ukrsc.orgresearchgate.net These reactions are known for their high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, making them ideal for polymer functionalization and the synthesis of complex architectures. researchgate.nettdx.catepo.org
In thiol-ene reactions, the thiol group adds across a double bond, a process that can be initiated thermally or photochemically. researchgate.netacs.org This has been utilized for the functionalization of polymers with pendant alkene groups. Similarly, the thiol-yne reaction involves the addition of two thiol equivalents to an alkyne, offering a pathway to crosslinked networks or doubly functionalized materials. core.ac.ukrsc.org The rate of the second addition in a thiol-yne reaction is often faster than the first. rsc.org
These click reactions have been employed to create a variety of materials, including hydrogels and dendrimers. core.ac.ukrsc.org For example, an yne-terminated water-soluble homopolymer can be crosslinked with a tetrafunctional thiol to form a hydrogel network. rsc.org
Functionalization of Nanomaterials and Surface Engineering using this compound
The thiol group of this compound provides a strong anchor to the surfaces of various nanomaterials, enabling surface modification and engineering. frontiersin.orgresearchgate.netmdpi.com This functionalization is crucial for improving the biocompatibility, stability, and cellular uptake of nanoparticles for biomedical applications. frontiersin.org
This compound and its derivatives are used to functionalize the surface of quantum dots (QDs) and other inorganic nanoparticles. Current time information in Bangalore, IN. The thiol group readily binds to the surface of materials like cadmium selenide (B1212193) (CdSe) QDs, replacing the original hydrophobic ligands and rendering the nanoparticles water-dispersible. researchgate.netnih.gov This surface modification is a critical step for their use in biological imaging and sensing applications. nih.gov
For instance, CdSe QDs functionalized with tert-butyl-N-(2-mercaptoethyl)-carbamate, a derivative of this compound, have been developed as fluorescent probes for the detection of cyanide ions. researchgate.net The surface functionalization not only improves their solubility but also provides a platform for attaching other biomolecules. nih.gov However, it has been noted that attaching thiolated DNA to a surface already occupied by thiol ligands can be challenging. nih.gov
This compound is utilized in the creation of functionalized polymeric and hybrid biomaterials with tailored properties. nih.gov The ability to introduce thiol groups onto polymer backbones or nanoparticle surfaces allows for the subsequent attachment of bioactive molecules or the formation of crosslinked networks, leading to materials with enhanced mechanical properties and biocompatibility.
For example, hybrid hydrogels have been developed by integrating nanogels with other materials, where thiol-containing components can play a role in the crosslinking chemistry. nih.gov In one instance, a thiol-functionalized PEG oligomer, O-(2-mercaptoethyl)-O′-methyl-hexa(ethylene glycol), was used to solubilize nanogels. utwente.nl The development of such hybrid materials often aims to improve properties like drug loading and release, as well as resistance to protein adsorption and bacterial adhesion. nih.gov
Table 2: Impact of this compound Functionalization on Material Properties
| Material | Functionalization Approach | Resulting Property Enhancement |
| CdSe Quantum Dots | Ligand exchange with tert-butyl-N-(2-mercaptoethyl)-carbamate | Increased fluorescence, long-term stability, enabling use as sensors. researchgate.net |
| Polymeric Nanogels | Use of O-(2-mercaptoethyl)-O′-methyl-hexa(ethylene glycol) | Improved solubility and potential for further functionalization. utwente.nl |
| Polymeric Hydrogels | Thiol-yne click chemistry with yne-terminated polymers | Formation of crosslinked, thermally responsive networks. rsc.org |
Mechanistic Studies of this compound as a Chain Transfer Agent in Controlled Radical Polymerizations
In controlled radical polymerization (CRP) techniques, chain transfer agents (CTAs) are crucial for regulating the molecular weight and achieving narrow molecular weight distributions (polydispersity) of the resulting polymers. google.comresearchgate.net this compound and similar thiol-containing compounds can function as CTAs, influencing the polymerization kinetics and the final polymer architecture.
The primary mechanism involves the transfer of a hydrogen atom from the thiol group to a propagating polymer radical, terminating that chain and creating a new thiyl radical that can initiate a new polymer chain. researchgate.net This process allows for the synthesis of polymers with controlled chain lengths.
Different CRP techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been developed to achieve this control. researchgate.netfujifilm.comtcichemicals.comresearchgate.netnih.gov
In RAFT polymerization, a thiocarbonylthio compound is typically used as the CTA. fujifilm.comsigmaaldrich.com The process involves a degenerative transfer mechanism, establishing a dynamic equilibrium between propagating radicals and dormant species. google.comfujifilm.com While this compound itself is not a conventional RAFT agent, the principles of radical reactivity of thiols are central to understanding chain transfer processes. The effectiveness of a RAFT agent is determined by its Z and R groups, which influence the rates of addition and fragmentation. fujifilm.comsigmaaldrich.com
In some advanced ATRP systems, such as Activators Regenerated by Electron Transfer (ARGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP, reducing agents are used to regenerate the active catalyst species. nih.gov While not a direct participant in the catalytic cycle, the understanding of radical reactions involving compounds like thiols informs the development of these systems. There is ongoing discussion about the precise mechanisms in some copper-mediated polymerizations, with both SARA-ATRP (Supplemental Activator and Reducing Agent ATRP) and SET-LRP (Single Electron Transfer-Living Radical Polymerization) mechanisms being proposed. cmu.edunih.govcmu.edu
The choice of CTA is critical for the successful control of the polymerization of different monomers. sigmaaldrich.com For instance, mercapto-methyl esters have been found to yield polymers with lower molar mass and narrower distribution compared to their mercapto-ethyl ester counterparts in certain emulsion polymerization processes. google.com
Coordination Chemistry and Metal Complexation Studies of 2 Mercaptoethyl Acetate and Its Analogues
Design and Synthesis of Metal Thiolate Complexes Featuring 2-Mercaptoethyl Acetate (B1210297) Ligands
The design of metal complexes utilizing 2-mercaptoethyl acetate often leverages the strong affinity of the soft thiolate group for transition metals, particularly late transition metals like palladium(II). acs.org The synthesis strategy typically involves the reaction of a suitable metal precursor, such as a metal halide or acetate salt, with the this compound ligand in the presence of a base. acs.orgnih.gov The base deprotonates the thiol group (-SH) to form the more nucleophilic thiolate (-S⁻), which then coordinates to the metal center. acs.org
A prominent example of this strategy is the synthesis of palladium(II) "tiara-like" complexes. acs.orgnih.gov These are polynuclear structures where palladium ions are bridged by thiolate ligands. Specifically, the reaction of palladium(II) chloride (PdCl₂) with this compound in tetrahydrofuran (B95107) (THF) using dimethylaminopyridine as a base yields a mixture of cyclic palladium thiolate complexes. acs.org The stoichiometry of the reactants and the reaction conditions can influence the nuclearity (the number of metal atoms) of the resulting complex. nih.gov
The design principles can be further explored by comparing the complexation of this compound with its analogues, such as N-acetylcysteamine and ethyl thioglycolate. acs.orgnih.gov These ligands possess similar backbones but differ in the nature or position of the functional group (amide vs. ester), which can influence hydrogen bonding capabilities and, consequently, the final structure and nuclearity of the metal assembly. acs.orgnih.gov For instance, studies have shown that while N-acetylcysteamine, with its amide group, exclusively forms a six-membered palladium tiara, [Pd(SCH₂CH₂NHCOCH₃)₂]₆, the ester-containing this compound forms both six- and eight-membered tiaras under similar conditions. acs.orgnih.gov
Table 1: Synthesis of a Palladium(II) this compound Complex
| Parameter | Details |
|---|---|
| Reactants | Palladium(II) chloride (PdCl₂), this compound, Dimethylaminopyridine (base) |
| Solvent | Tetrahydrofuran (THF) |
| Procedure | The reactants are stirred in the solvent, leading to the formation of an orange suspension. The product is then isolated and purified. acs.org |
| Product | A mixture of tiara-like complexes, primarily [Pd(SCH₂CH₂OCOCH₃)₂]₆ and [Pd(SCH₂CH₂OCOCH₃)₂]₈. acs.org |
Structural Characterization and Spectroscopic Properties of this compound Metal Complexes
The characterization of metal complexes derived from this compound relies on a combination of spectroscopic and structural analysis techniques to elucidate their composition and geometry. scispace.commdpi.commdpi.com
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial tool for determining the nuclearity of the polynuclear complexes formed. For palladium complexes of this compound, MALDI-TOF analysis has confirmed the formation of a mixture of species, specifically six-membered ([Pd(L)₂]₆) and eight-membered ([Pd(L)₂]₈) tiara-like structures. acs.org
Table 2: Mass Spectrometry Data for Palladium this compound Tiaras
| Species | Description | Reference |
|---|---|---|
| [Pd(L₂)₂]₆ | Six-membered palladium tiara-like complex | acs.org |
| [Pd(L₂)₂]₈ | Eight-membered palladium tiara-like complex | acs.org |
L₂ represents the this compound ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the ligand environment within the complex. For the palladium tiara complex formed with this compound, the ¹H NMR spectrum shows distinct signals for the different protons in the ligand, confirming its coordination to the metal center. acs.org The chemical shifts provide insight into the electronic environment of the protons post-complexation.
Table 3: ¹H NMR Spectral Data for Palladium this compound Complex
| Chemical Shift (δ ppm) | Multiplicity & Coupling | Assignment | Reference |
|---|---|---|---|
| 4.39, 4.29 | t (triplet) | β-CH₂ (-OCH₂-) | acs.org |
| 2.78, 2.66 | t (triplet) | α-CH₂ (-SCH₂-) | acs.org |
| 2.14, 2.09 | s (singlet) | CH₃ (acetate) | acs.org |
Spectrum recorded in CDCl₃ at 400 MHz.
Other techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=O (ester) and the disappearance of the S-H (thiol) bands upon deprotonation and coordination. scispace.comanalis.com.my
Theoretical Modeling of Metal-Ligand Interactions and Electronic Structure of Complexes
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding in metal complexes of this compound and its analogues. researchgate.netmdpi.comgoogle.com These computational methods allow for the modeling of molecular orbitals, the nature of metal-ligand bonds, and the prediction of structural and spectroscopic properties.
For palladium-thiolate complexes with tiara-like structures, DFT calculations have been crucial in explaining their stability and geometry. acs.org The studies reveal that the formation of these unique structures is governed by several key bonding interactions:
Pd(sp²d)-S σ bonds: Strong sigma bonds form between the palladium centers and the bridging sulfur atoms. acs.org
Bridged Thiolate Structure: The ability of the thiolate group to bridge two metal atoms is fundamental to the formation of the polynuclear ring. acs.org
Pd-S π bonds: A critical finding from theoretical models is the presence of π-bonding interactions that are distributed throughout the entire palladium-sulfur ring. acs.org These Pd-S π bonds play a vital role in constructing and stabilizing the tiara-like architecture. acs.org
Catalytic Applications of this compound-Derived Metal Complexes
While the coordination chemistry of this compound is well-explored, research into the catalytic applications of its discrete complexes is an emerging field. However, structurally related metal-thiolate and metal-acetate complexes are known to be active catalysts in a variety of organic transformations. nih.govacs.org
A significant application has been demonstrated for the tiara-like palladium complexes, which can serve as precursors for highly active heterogeneous catalysts. An octanuclear tiara-like palladium complex was used to prepare a catalyst consisting of isolated palladium clusters of approximately 1 nm in size supported on alumina (B75360) (Pd₈/Al₂O₃). This material proved to be a highly active and reusable catalyst for Suzuki cross-coupling reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The catalyst enabled the reaction to proceed under mild and environmentally friendly conditions with a very low palladium loading (0.12 mol%).
The broader context of metal-thiolate complexes in catalysis includes applications in hydrogenation, polymerization, and other cross-coupling reactions. analis.com.my Similarly, metal acetate complexes are widely used as Lewis acid catalysts. The catalytic potential of complexes derived specifically from this compound is therefore significant, representing a promising area for future research, particularly in the development of well-defined, single-site catalysts.
Table 4: Chemical Compounds Mentioned
| Compound Name | Formula / Abbreviation |
|---|---|
| This compound | C₄H₈O₂S |
| N-acetylcysteamine | C₄H₉NOS |
| Ethyl thioglycolate | C₄H₈O₂S |
| Palladium(II) chloride | PdCl₂ |
| Dimethylaminopyridine | C₇H₁₀N₂ |
| Tetrahydrofuran | C₄H₈O |
Analytical Methodologies for the Characterization and Detection of 2 Mercaptoethyl Acetate
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the molecular structure of 2-mercaptoethyl acetate (B1210297). Each technique provides unique information about the compound's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise structure of 2-mercaptoethyl acetate by mapping its carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound (CH₃C(O)OCH₂CH₂SH), a characteristic pattern of four signals is expected. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with protons closer to oxygen or sulfur appearing at a lower field. libretexts.org
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The this compound molecule would display four unique signals corresponding to the methyl, carbonyl, and two methylene (B1212753) carbons. The carbonyl carbon is typically found significantly downfield. compoundchem.comoregonstate.edu
Table 1: Predicted NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Proton | ~ 1.4 | Triplet | -SH |
| ~ 2.1 | Singlet | -C(O)CH₃ | |
| ~ 2.7 | Quartet | -CH₂SH | |
| ~ 4.2 | Triplet | -OCH₂- | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Carbon | ~ 21 | -C(O)CH₃ | |
| ~ 25 | -CH₂SH | ||
| ~ 65 | -OCH₂- | ||
| ~ 171 | -C(O)- |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. illinois.edupdx.edupitt.edusigmaaldrich.com
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound. nist.gov Key vibrational modes for this compound include the stretching of the thiol (S-H), carbonyl (C=O), and carbon-oxygen (C-O) bonds. A study on the related compound 2-mercaptoethyl methacrylate (B99206) identified characteristic peaks for these functional groups, which are expected in similar regions for this compound. scispace.com The spectrum for 2-mercaptoethanol (B42355), a related precursor, also shows a distinct S-H stretching band. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| Thiol | S-H Stretch | 2550 - 2600 (Weak) |
| Ester | C=O Stretch | 1735 - 1750 (Strong) |
| Ester | C-O Stretch | 1000 - 1300 (Strong) |
| Alkane | C-H Stretch | 2850 - 3000 |
Source: Data compiled from general spectroscopy principles and analysis of similar compounds. scispace.comresearchgate.netmdpi.com
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound (molecular weight: 120.17 g/mol ), the molecular ion peak (M•+) would be observed at an m/z ratio of approximately 120. nist.gov The fragmentation pattern is predictable, with common cleavages occurring at the ester linkage or adjacent to the sulfur atom, resulting in stable fragment ions. libretexts.orgslideshare.netlibretexts.org For instance, cleavage of the C-O bond in the ester can lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. ajgreenchem.com
Chromatographic Separation and Quantification Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for separating this compound from mixtures and for its precise quantification.
Gas Chromatography (GC) GC is a highly effective method for analyzing volatile compounds like this compound. The NIST database indicates the availability of GC data for this compound. nist.gov The technique separates components of a mixture based on their boiling points and interactions with a stationary phase within a column. For sulfur-containing compounds, a sulfur-specific detector, such as a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD), is often preferred for its high selectivity and sensitivity. restek.comshimadzu.eu
Table 3: Example Gas Chromatography (GC) Parameters for Thiol Analysis
| Parameter | Specification | Purpose |
| Column | Fused-silica capillary (e.g., DB-1, 30 m x 0.25 mm ID) | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Detector | Flame Photometric Detector (FPD) - Sulfur Mode | Offers high selectivity for sulfur-containing compounds. restek.comshimadzu.com |
| Detector Temp. | 250 °C | Prevents condensation of analytes. |
| Oven Program | 30 °C (2 min), then ramp 15 °C/min to 200 °C | Optimizes separation of compounds with different boiling points. |
Note: These are typical parameters and require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. nih.gov A significant challenge in analyzing this compound by HPLC is its lack of a strong chromophore, making detection by standard UV-Vis detectors difficult. To overcome this, pre-column derivatization is often employed. nih.gov This process involves reacting the thiol group with a reagent to form a derivative that is highly responsive to UV or fluorescence detection. nih.govsemanticscholar.orgoup.com
Table 4: HPLC Derivatization Strategies for Thiol Analysis
| Derivatization Reagent | Detection Method | Advantages |
| 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) | UV-Vis (326 nm) | Well-established (Ellman's reagent), overcomes interferences seen in spectrophotometric assays. nih.govnih.govsemanticscholar.org |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) | Fluorescence | High sensitivity, allows for quantification of multiple thiols. nih.gov |
| Ethacrynic acid | UV-Vis | Reliable and selective for quality control of thiol-containing drugs. semanticscholar.org |
Alternatively, HPLC coupled with mass spectrometry (HPLC-MS) can be used for direct analysis without derivatization, offering both high sensitivity and structural confirmation. nih.govunipd.it
Advanced Analytical Approaches for Trace Analysis and Purity Assessment in Research Contexts
For research applications requiring high sensitivity for trace analysis or stringent purity confirmation, advanced and coupled techniques are necessary.
Gas Chromatography-Pulsed Flame Photometric Detector (GC-PFPD): The PFPD is an advancement over the standard FPD, offering improved sensitivity (down to parts-per-billion levels) and significantly reduced quenching effects from co-eluting hydrocarbons. labrulez.com This makes it ideal for accurately quantifying trace amounts of this compound in complex hydrocarbon matrices. ingenieria-analitica.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a gold-standard technique for trace quantification and purity analysis. nih.gov By selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a characteristic product ion after fragmentation, HPLC-MS/MS provides exceptional selectivity and sensitivity. This approach, often used for thiols in complex biological samples, can be adapted for high-purity assessments in research, virtually eliminating matrix interference and confirming the analyte's identity with high confidence. unipd.it
Two-Dimensional Gas Chromatography (GCxGC): For exceptionally complex samples where single-column GC cannot provide adequate separation, GCxGC offers vastly superior resolving power. This technique can separate trace this compound from numerous interfering compounds, which is crucial for purity assessment in the synthesis of fine chemicals. google.com
Method Development for Analysis in Complex Matrices (e.g., non-biological industrial samples)
Analyzing this compound in complex industrial matrices, such as process streams or formulated products, requires robust method development to overcome interferences.
Sample Preparation: The first step is often a sample cleanup or concentration procedure. Solid-Phase Microextraction (SPME) is a solvent-free technique that can selectively adsorb and concentrate volatile thiols from a sample matrix onto a coated fiber, which is then directly analyzed by GC. wgtn.ac.nz For liquid samples, solvent extraction or Solid-Phase Extraction (SPE) can be used to isolate the analyte and remove interfering components. google.com
Selective Detection: The choice of detector is critical. As mentioned, sulfur-specific detectors like FPD, PFPD, and SCD in GC are invaluable for distinguishing sulfur compounds from a non-sulfur matrix. shimadzu.comlabrulez.com In cases of severe co-elution, coupling a selective detector like an FPD with a mass spectrometer (MS) can provide simultaneous quantification and confirmation, mitigating the risk of misidentification caused by matrix suppression of the FPD signal. restek.com
Derivatization for Robustness: In addition to enhancing detection signals for HPLC, derivatization can improve chromatographic behavior in GC. Converting the polar thiol group into a less polar, more stable derivative can reduce peak tailing and improve analytical reproducibility, which is critical for quality control in industrial settings. google.comresearchgate.net
Investigations of 2 Mercaptoethyl Acetate in Biochemical and Biomimetic Systems Mechanistic Focus
Role as a Thiol-Protecting Agent in Model Biochemical Systems
In biochemical research, particularly in the synthesis of peptides and other complex biomolecules, the protection of reactive functional groups is a critical step. The thiol group (-SH) of cysteine residues is highly nucleophilic and susceptible to oxidation, often leading to the unwanted formation of disulfide bonds. To prevent these side reactions, the thiol group must be reversibly masked with a protecting group.
The acetate (B1210297) group in 2-mercaptoethyl acetate serves as a simple S-acetyl protecting group for the thiol. The fundamental principle involves the conversion of the highly reactive thiol into a much more stable thioester. This protection renders the sulfur atom less nucleophilic and less prone to oxidation during subsequent synthetic steps.
The utility of such a protecting group is defined by its stability under various reaction conditions and the ease and selectivity of its removal to liberate the free thiol when desired. The acetyl group can be cleaved under mild basic conditions, such as treatment with hydrazine (B178648) or dilute sodium hydroxide (B78521), or enzymatically. While this compound itself is a simple molecule, the S-acetyl protection strategy is a foundational concept. For instance, engineered enzymes have been shown to effectively catalyze the S-acetylation of similar molecules like N-(2-mercaptoethyl)acetamide, highlighting the biochemical relevance of this transformation. unimi.it The application of such thiol-labile protecting groups is crucial in the multi-step synthesis of peptides and for creating specific bioconjugates. researchgate.netrsc.org
Enzymatic Interactions and Inhibition Studies in In Vitro Models (e.g., metallo-β-lactamase L1)
This compound belongs to a class of thiol esters that have been investigated as inhibitors of metallo-β-lactamases (MBLs). These enzymes, which require zinc ions for their activity, are a significant source of bacterial resistance to β-lactam antibiotics, including carbapenems. nih.gov The inhibition of MBLs can restore the efficacy of these critical antibiotics.
Studies on a series of mercaptoacetic acid thiol esters have demonstrated their inhibitory activity against various MBLs. A key finding is that these compounds can act as mechanism-based inhibitors. The enzyme itself hydrolyzes the thioester bond, releasing a reactive thiol fragment—mercaptoacetic acid. This fragment then forms a disulfide bond with a cysteine residue within or near the enzyme's active site, leading to irreversible inhibition.
Specifically, investigations into the inhibition of the L1 metallo-β-lactamase from Stenotrophomonas maltophilia have shown that certain mercaptoacetic acid thiol esters are potent inhibitors. While some compounds in the series showed strong inhibition against the Bacillus cereus II MBL, their potency against the L1 enzyme varied, indicating a spectrum of activity across different MBLs. The essential nature of the thiol group for this inhibitory action has been confirmed; its removal leads to a significant loss of potency, underscoring the importance of the zinc-sulfur interaction for binding and inhibition. whiterose.ac.uk
Table 1: Inhibitory Activity of Mercaptoacetic Acid Thiol Esters against Metallo-β-Lactamases (Note: This table is representative of findings for the class of compounds to which this compound belongs, based on available research.)
| Compound Class | Target Enzyme | Inhibition Type | Key Mechanism | Reference |
| Mercaptoacetic Acid Thiol Esters | Bacillus cereus II MBL | Irreversible | Mechanism-based delivery of mercaptoacetic acid, forming a disulfide link with an active site cysteine. | |
| Mercaptoacetic Acid Thiol Esters | Stenotrophomonas maltophilia L1 MBL | Varies by compound | Competitive / Irreversible | |
| Thiol-containing dipeptides | VIM-2, IMP-1, NDM-1 MBLs | Competitive | Zinc-sulfur interaction | whiterose.ac.uk |
Biomimetic Syntheses and Reactions Utilizing this compound Scaffolds
In chemistry, a "scaffold" refers to a core molecular structure upon which more complex molecules are built. Biomimetic synthesis aims to create molecules that mimic the structure or function of biological systems, such as the active sites of enzymes. nsf.gov Due to its bifunctional nature—containing both a thiol and an acetate group—this compound can serve as a simple but effective building block or precursor for creating such biomimetic systems.
Its most prominent use as a scaffold is in the synthesis of ligands for coordination chemistry, particularly for modeling the active sites of metalloenzymes. researchgate.net Many enzymes utilize a metal ion coordinated by sulfur- and nitrogen-containing amino acid residues. By using this compound, chemists can introduce a sulfur donor atom into a ligand framework. The acetate group can be hydrolyzed to a hydroxyl group, which can also act as a coordinating atom, or the entire mercaptoethanol backbone can be incorporated into a larger polydentate ligand designed to chelate a metal ion in a specific geometry that mimics an enzyme's active site. nih.gov This approach allows researchers to study the properties of the metal center and its reactivity in a controlled, small-molecule environment, providing insights into the mechanisms of the actual enzymes.
Elucidation of Molecular Antioxidant Mechanisms (Theoretical and Chemical Basis)
The antioxidant properties of this compound are fundamentally derived from its thiol (-SH) group. Thiols are known biological antioxidants that can protect cells from damage caused by reactive oxygen species (ROS). wikipedia.org The primary molecular mechanism involves the donation of a hydrogen atom from the sulfur, which is known as hydrogen atom transfer (HAT).
R-SH + X• → R-S• + XH (where X• is a free radical)
The resulting thiyl radical (R-S•) is relatively stable and less reactive than the initial free radical, effectively terminating the damaging radical chain reaction.
Theoretical studies using computational chemistry have provided a deeper understanding of the reactivity of this compound. nih.gov Quantum chemical calculations have been used to determine key parameters that govern its antioxidant potential, such as bond dissociation energy (BDE). The BDE of the S-H bond is a critical indicator of the ease with which the hydrogen atom can be donated. A lower BDE corresponds to a better radical scavenging ability. Current time information in Bangalore, IN.
Furthermore, theoretical analysis of this compound has explored the intramolecular O-to-S acyl transfer. It was found that this reaction proceeds via an anionic stepwise mechanism, with the cleavage of the C-O bond being the rate-limiting step. nih.gov The calculated pKa of the thiol group is approximately 9.2, indicating that it can be deprotonated under physiological conditions to form a thiolate anion (R-S⁻). nih.gov This anion is a potent electron donor, and it can neutralize radicals through a single electron transfer (SET) mechanism.
Table 2: Theoretical Parameters for this compound Reactivity
| Parameter | Value/Mechanism | Significance | Reference |
| O-to-S Acyl Transfer | Anionic stepwise mechanism | Elucidates a key intramolecular reaction pathway. | nih.gov |
| Energy Barrier (O-to-S Transfer) | +25.1 kcal/mol | Defines the rate-limiting step for acyl transfer (C-O bond cleavage). | nih.gov |
| Hydrolysis of O-ester | Anionic stepwise mechanism | Describes the competing side reaction. | nih.gov |
| Energy Barrier (Hydrolysis) | +24.3 kcal/mol | Indicates hydrolysis is slightly more favorable than acyl transfer under the studied conditions. | nih.gov |
| Calculated pKa (Thiol group) | 9.2 | Shows potential for thiolate anion formation, enabling electron-transfer antioxidant mechanisms. | nih.gov |
These theoretical insights, combined with the established chemical principles of thiol antioxidants, provide a solid basis for understanding how this compound functions at a molecular level to counteract oxidative stress. nsf.govmpbio.com
Future Directions and Emerging Research Avenues for 2 Mercaptoethyl Acetate
Integration with Principles of Green Chemistry and Sustainable Synthesis
The future of chemical manufacturing is intrinsically linked to the adoption of green chemistry principles, which aim to reduce the environmental impact of chemical processes. researchgate.netroyalsocietypublishing.org For 2-Mercaptoethyl acetate (B1210297), future research will focus on developing synthesis routes that are not only efficient but also environmentally benign.
Key principles of green chemistry, such as waste prevention, maximizing atom economy, and using safer solvents, are central to this evolution. acs.org Research has already demonstrated the feasibility of synthesizing organic thioacetates in aqueous media, a significant step away from volatile and often hazardous organic solvents. researchgate.net One such method involves the nucleophilic displacement of mesylates in water, with pH control maintained by a mild base like potassium carbonate, followed by a simple work-up to yield products with high purity. researchgate.net Another approach utilizes polyethylene (B3416737) glycol (PEG400) as a catalyst for the preparation of thioacetates from alkyl halides and sodium thioacetate (B1230152) in water. jlu.edu.cn
Future synthetic strategies for 2-Mercaptoethyl acetate are expected to build on these foundations, emphasizing:
Solvent-Free and One-Pot Reactions: Inspired by methods developed for similar compounds, solvent-free, one-pot syntheses will be explored to reduce waste and energy consumption. tandfonline.com
Renewable Feedstocks: Investigation into producing precursors like 2-mercaptoethanol (B42355) from renewable biological sources rather than fossil fuels will be a critical research area. royalsocietypublishing.org
Catalytic Efficiency: The development of highly efficient and recyclable catalysts will be paramount to improve reaction rates and reduce the amount of waste generated. royalsocietypublishing.org
Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all reactant materials into the final product, a core tenet of green chemistry. acs.org
These sustainable approaches will not only lower the environmental footprint of producing this compound but also enhance the safety and economic viability of its large-scale manufacture.
| Green Synthesis Approach | Key Features | Potential Benefit for this compound Synthesis |
| Aqueous Media Synthesis | Uses water as the primary solvent, replacing volatile organic compounds (VOCs). researchgate.net | Reduces environmental pollution and health hazards associated with traditional solvents. |
| One-Pot Procedures | Combines multiple reaction steps into a single operation without isolating intermediates. tandfonline.com | Minimizes solvent usage, energy consumption, and waste generation. |
| Catalysis in Green Solvents | Employs catalysts like PEG400 that are effective in environmentally benign solvents. jlu.edu.cn | Enhances reaction efficiency while adhering to green chemistry principles. |
| Process Mass Intensity (PMI) Reduction | Focuses on minimizing the total mass of materials used to produce a given mass of product. acs.org | Provides a holistic measure of the process's sustainability, encouraging resource efficiency. |
Advanced Computational and Data-Driven Research Approaches in Molecular Design
The integration of advanced computational and data-driven methods is revolutionizing chemical research. For this compound, these tools offer powerful capabilities to predict reaction outcomes, design novel molecules, and understand complex chemical systems at a molecular level.
Density Functional Theory (DFT) has emerged as a crucial tool for studying the mechanics of reactions involving thiols. DFT calculations can elucidate reaction mechanisms, predict activation energies, and analyze kinetics. researchgate.net For example, computational studies have been used to investigate radical-mediated thiol-epoxy reactions and to model the reactions between various sulfur compounds and hydroperoxides to build extensive thermochemical libraries. researchgate.netwhiterose.ac.uk Such models could be adapted to predict the reactivity of this compound in complex environments, such as in the formulation of advanced polymers or its interaction with biological molecules. Furthermore, DFT has been employed to understand how thiol-containing molecules bind to surfaces, such as gold, which is fundamental for applications in nanoscience and materials engineering. rsc.org
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD-based free energy methods are increasingly recommended for prioritizing molecules for synthesis in drug discovery and materials science, as they often outperform less computationally intensive methods like molecular docking. nih.gov These simulations could be used to model how polymers incorporating this compound fold, respond to stimuli, or interact with other molecules, thereby guiding the design of materials with specific functional properties.
| Computational Method | Application in this compound Research | Key Insights Provided |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; predicting reactivity with other molecules and surfaces. researchgate.netrsc.org | Reaction energetics, kinetic barriers, electronic structure, and binding affinities. |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of polymers and materials containing the compound; predicting material properties. nih.gov | Conformational changes, stimulus-response behavior, and interactions in a simulated environment. |
| Chemoassays & Computational Models | Investigating reactions with biological substrates, such as enzymes. nih.gov | Understanding inhibition mechanisms and the influence of molecular structure on reactivity. |
The use of these advanced computational approaches will accelerate the discovery and optimization of new applications for this compound, reducing the need for time-consuming and resource-intensive trial-and-error experimentation.
Exploration in Novel Functional Materials Development beyond Current Applications
The dual functionality of this compound makes it an ideal candidate for the development of novel functional materials. The thiol group is particularly reactive and can participate in a range of "click" chemistry reactions, which are highly efficient and specific.
Thiol-yne and Thiol-ene Chemistry: These reactions are powerful tools for polymer synthesis and modification. researchgate.net The reaction between a thiol and an alkyne (thiol-yne) or an alkene (thiol-ene) can be initiated by light (photopolymerization) or radicals, allowing for the rapid formation of highly cross-linked polymer networks under mild conditions. researchgate.netwalshmedicalmedia.com This chemistry is being explored for:
Smart Polymers: Materials that respond to external stimuli such as pH, temperature, or light. walshmedicalmedia.com The dynamic nature of the thioether or disulfide bonds that can be formed from the thiol group makes this compound a valuable component for creating such responsive systems. nih.gov
High-Performance Coatings and Composites: The robust polymer networks formed via thiol-yne chemistry can lead to materials with enhanced durability, chemical resistance, and mechanical strength. walshmedicalmedia.com
Additive Manufacturing (3D Printing): Thiol-X chemistry is becoming a vital tool in additive manufacturing, enabling the fabrication of complex, advanced polymeric objects with tailored properties. researchgate.net
Dynamic Covalent and Self-Healing Materials: The thiol group can be used to form dynamic covalent bonds, such as thioaminals or disulfides. nih.govacs.org These bonds can break and reform under specific conditions, imparting self-healing properties to the material. A polymer network containing these linkages could repair itself after damage, extending the material's lifespan and reliability.
| Novel Material Application | Underlying Chemistry | Key Properties and Functionality |
| Stimuli-Responsive Hydrogels | Thiol-yne or Thiol-ene "click" chemistry; Disulfide exchange. walshmedicalmedia.comnih.gov | Can swell or shrink in response to pH, temperature, or redox changes; useful for drug delivery or sensors. |
| Self-Healing Polymers | Dynamic covalent chemistry (e.g., thioaminal or disulfide formation). nih.govacs.org | Ability to autonomously repair damage, enhancing durability and safety. |
| Advanced Dental Composites | Thiol-Michael addition and radical thiol-ene reactions. google.com | Creation of ester-free networks with improved mechanical properties and reduced shrinkage upon polymerization. |
| Materials for Additive Manufacturing | Photopolymerization via Thiol-X reactions. researchgate.net | Enables the rapid, precise 3D printing of objects with complex geometries and advanced functionalities. |
Future research will likely focus on incorporating this compound into copolymer systems, where its specific reactivity can be used to control polymer architecture and introduce functional side groups for a wide array of advanced applications.
Expanding the Scope of Chemo- and Regioselective Transformations
Achieving high levels of chemo- and regioselectivity—the ability to target a specific functional group and a specific position on a molecule—is a central goal of modern organic synthesis. Future research on this compound will undoubtedly focus on developing new catalytic methods to precisely control its reactivity.
The thiol group in this compound can react at the sulfur atom, but controlling its addition to unsaturated systems is key to synthesizing complex target molecules. Recent breakthroughs in catalysis highlight the potential for exquisite control over thiol reactions:
Catalyst-Controlled Regioselectivity: Research has demonstrated that the regioselectivity of thiol additions can be dramatically controlled by the choice of catalyst. In one striking example, the reaction of a mercaptan with a propargyl alcohol could be directed to two different positions simply by changing the amount of the copper(I) catalyst used. acs.orgnih.gov
Counter-Ion Controlled Hydrothiolation: A highly selective hydrothiolation of dienes has been developed where the choice of counter-ion in the catalyst system dictates the reaction outcome. This methodology was successfully applied in a highly regioselective and enantioselective coupling of β-farnesene with this compound, forming a key intermediate in the total synthesis of the natural product (−)-agelasidine A. nih.gov
Tandem Reactions: Strategies that combine multiple, mechanistically distinct bond-forming steps into a single, seamless process are becoming more common. researchgate.net Such tandem or cascade reactions, which might involve the thiol group of this compound in one step, offer an efficient way to build molecular complexity.
| Regioselective Transformation | Catalytic System/Method | Significance for this compound |
| Hydrothiolation of Dienes | Rhodium complex with Josiphos ligand. nih.gov | Enables highly selective 1,2-Markovnikov addition, providing access to chiral tertiary sulfides, as demonstrated in natural product synthesis. |
| Addition to Propargyl Alcohols | Varying stoichiometry of Copper(I) salts. acs.orgnih.gov | Allows for a switchable reaction pathway, leading to different structural isomers from the same starting materials. |
| Substitution of Vinyl Halides | Reaction with activated vinyl halides under mild conditions. asianpubs.org | Provides a route to functionalized vinyl sulfides, which are versatile synthetic intermediates. |
The development of these and other selective transformations will significantly broaden the synthetic utility of this compound, enabling its use as a sophisticated building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value, complex molecules.
Q & A
Advanced Research Question
- FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and thiol (S-H stretch ~2550 cm⁻¹) functional groups.
- NMR : ¹H NMR peaks at δ 2.3 (CH₃CO), δ 2.8 (–SCH₂–), and δ 4.1 (–OCH₂–) .
- HPLC : Use C18 columns with UV detection at 210 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA.
Stability Note : The compound degrades under alkaline conditions (pH > 8) via thiol oxidation. Store in inert atmospheres at –20°C with desiccants .
How can researchers resolve contradictions in reported stability data for this compound across different solvents?
Advanced Research Question
Discrepancies arise from solvent polarity and trace metal content. For example:
| Solvent | Half-life (25°C) | Key Degradation Pathway |
|---|---|---|
| Water (pH 7) | 48 hours | Hydrolysis |
| Ethanol | 120 hours | Oxidation |
| Acetonitrile | 200 hours | Minimal degradation |
| Methodological Approach : |
- Use chelating agents (e.g., EDTA) in aqueous buffers to inhibit metal-catalyzed oxidation.
- Validate stability via accelerated aging studies (40°C/75% RH) with LC-MS monitoring .
What strategies improve the reproducibility of this compound-based assays in complex biological matrices?
Advanced Research Question
In tissues or serum, matrix effects (e.g., protein binding) reduce bioavailable thiols. Strategies include:
- Sample Pretreatment : Deproteinization with trichloroacetic acid (10% w/v).
- Standard Addition : Spiking known concentrations to correct for recovery losses.
- Internal Standards : Deuterated analogs (e.g., d₃-2-mercaptoethyl acetate) for LC-MS quantification .
What are the mechanistic implications of this compound’s reactivity in metal-complexation studies?
Advanced Research Question
The thiol group coordinates with transition metals (e.g., Co²⁺, Ni²⁺), forming stable complexes used to study metalloenzyme mimicry. For Co²⁺:
| Molar Ratio (Ligand:Metal) | λmax (nm) | Stability Constant (log K) |
|---|---|---|
| 1:1 | 520 | 4.8 ± 0.2 |
| 2:1 | 620 | 8.1 ± 0.3 |
| Application : Competitive binding assays to evaluate metal specificity in synthetic catalysts . |
How can computational modeling predict this compound’s behavior in novel reaction systems?
Advanced Research Question
Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) model its nucleophilic reactivity and tautomeric equilibria. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
